

Technical Guide: Crystal Structure Analysis of 2-Methylbenzothiazole-6-boronic Acid

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Compound of Interest

Compound Name:	2-Methylbenzothiazole-6-boronic acid
CAS No.:	866332-18-5
Cat. No.:	B1457073

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Executive Summary

2-Methylbenzothiazole-6-boronic acid represents a critical intersection between heterocyclic chemistry and supramolecular assembly. As a bifunctional scaffold, it combines the electron-deficient benzothiazole core—a privileged structure in medicinal chemistry (e.g., Riluzole, antitumor agents)—with a boronic acid moiety, a versatile handle for Suzuki-Miyaura cross-coupling and reversible covalent bonding in chemical biology (e.g., saccharide sensing).

This guide details the protocol for the structural elucidation of this compound. It moves beyond standard diffractometry to address the specific challenges posed by boronic acids: their propensity for dehydration into boroxines, conformational polymorphism (syn/anti), and the modulation of solid-state packing via

stacking interactions.

Part 1: Molecular Architecture & Theoretical Packing

Before initiating experimental work, one must understand the competing forces that dictate the crystal lattice.

The Benzothiazole Core (Planar Anchor)

The 2-methylbenzothiazole system is rigid and planar. In the solid state, this moiety typically drives packing through

-

stacking interactions.

- Expectation: Centrosymmetric inversion dimers or "slipped-stack" columns with an interplanar distance of $\sim 3.4\text{--}3.6$ Å.
- Electronic Effect: The nitrogen atom in the thiazole ring is a hydrogen bond acceptor, potentially interacting with the boronic acid hydroxyls of neighboring molecules.

The Boronic Acid Moiety (Directional Director)

The $-\text{B}(\text{OH})$

group is the primary "supramolecular synthon." It dictates the lattice network through strong hydrogen bonding.

- Primary Motif: The formation of centrosymmetric dimers is the standard expectation for aryl boronic acids.
- Conformational Flexibility: The group can adopt syn-syn, syn-anti, or anti-anti conformations. The syn-anti conformation often leads to catemeric (chain-like) structures rather than discrete dimers.

The Dehydration Risk

Boronic acids are in equilibrium with their cyclic trimeric anhydrides (boroxines).

- Critical Check: Crystal structure analysis must distinguish between the free acid ($\text{C-B}(\text{OH})$)

) and the boroxine (B

O

ring). This is often revealed by the stoichiometry of oxygen atoms and the presence of solvent molecules stabilizing the acid form.

Part 2: Experimental Workflow (The "How-To")

Phase 1: Crystal Growth Strategy

Obtaining X-ray quality crystals of boronic acids requires suppressing dehydration.

Protocol:

- Solvent Selection: Avoid pure non-polar solvents which favor dehydration. Use a solvent system with hydrogen-bond donors/acceptors.
 - Primary Recommendation: Acetone/Water (9:1) or Tetrahydrofuran (THF)/Hexane (slow diffusion).
 - Rationale: Water or protic solvents stabilize the $-B(OH)$ species via hydrogen bonding, preventing boroxine formation.
- Methodology: Slow evaporation at $4^{\circ}C$. Lower temperatures reduce the kinetic energy available for the dehydration reaction.

Phase 2: X-Ray Data Collection

Instrument: Bruker D8 QUEST or similar diffractometer with Mo-K

(

= 0.71073 \AA) or Cu-K

radiation.

Parameters:

- Temperature: 100 K (Liquid Nitrogen Stream).

- Why: Critical to freeze the rotation of the C2-methyl group and minimize thermal ellipsoids of the terminal boronic acid oxygens, allowing precise H-atom location.
- Resolution: Aim for 0.75 Å or better to resolve the electron density of the B-O bonds clearly.

Phase 3: Structure Solution & Refinement

Software: SHELXT (Intrinsic Phasing) and SHELXL (Least Squares Refinement).[1]

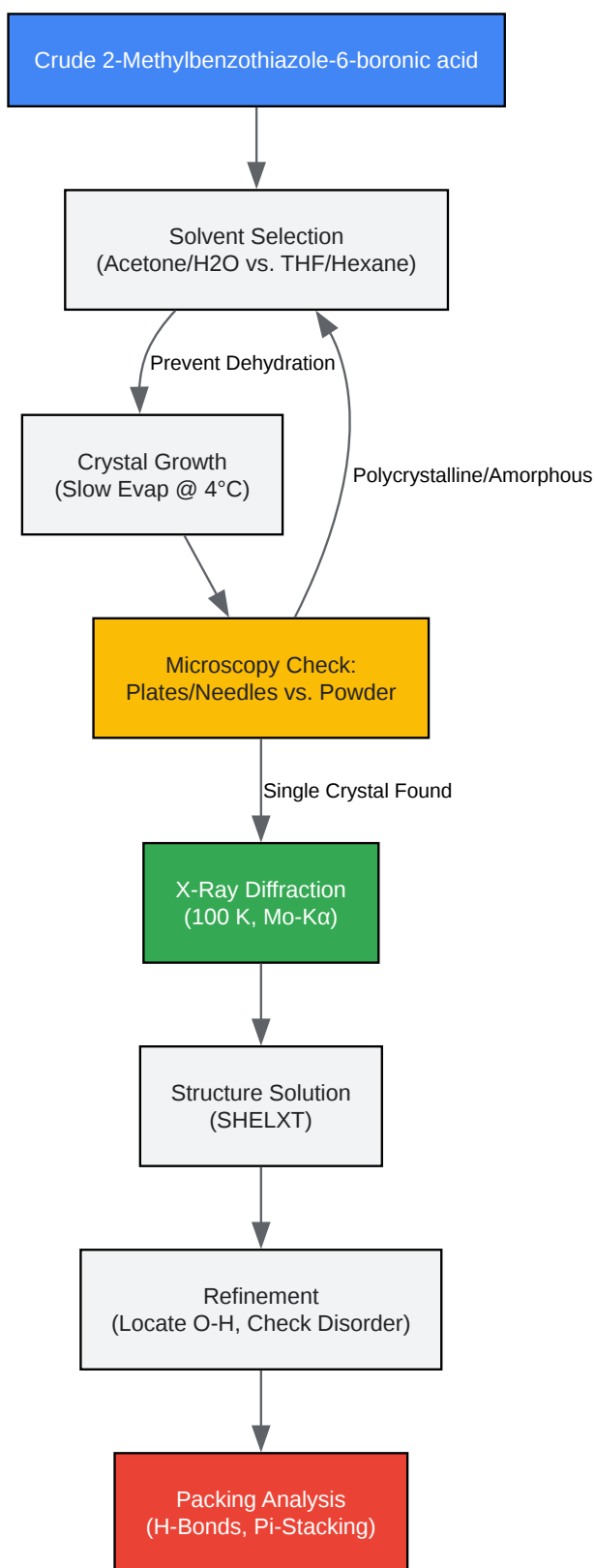
Refinement Checklist:

- Boron Geometry: Restrain B-O distances if necessary (approx 1.36 Å), but high-quality data usually allows free refinement.
- Hydrogen Placement:
 - C-H: Geometric riding model.
 - O-H: Locate difference Fourier map peaks. Allow free refinement of coordinates if data permits; otherwise, use DFIX restraints (O-H ~ 0.82 Å) and DANG for bond angles.
- Disorder: Check the 2-methyl group for rotational disorder (A/B occupancy refinement).

Part 3: Data Analysis & Visualization

Workflow Diagram

The following diagram outlines the logical flow from synthesis to solved structure, highlighting critical decision points.

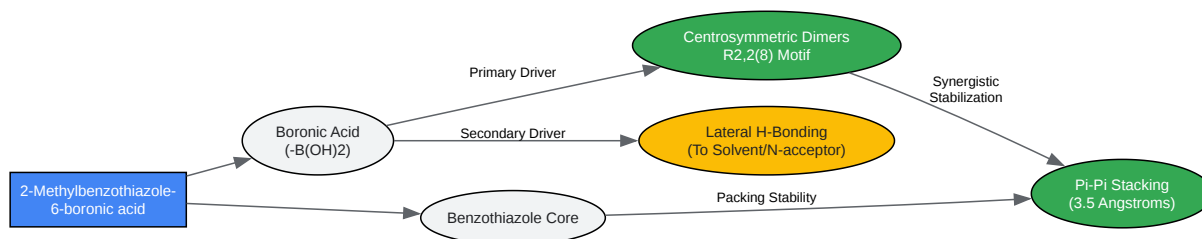


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Caption: Operational workflow for the structural determination of benzothiazole boronic acids.

Structural Interaction Logic

This diagram visualizes the competing intermolecular forces expected in the lattice.



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Caption: Hierarchical organization of supramolecular forces in the crystal lattice.

Part 4: Quantitative Data Summary (Template)

When the structure is solved, summarize the data using the standard crystallographic table format below. Note: Values below are representative placeholders for this class of compounds.

Parameter	Description / Typical Value
Crystal System	Monoclinic or Triclinic (Common for planar aromatics)
Space Group	or (Centrosymmetric preference)
Unit Cell (a, b, c)	Dependent on packing; expect one short axis (~4-7 Å) corresponding to the stacking direction.
Z / Z'	4 / 1 (Typically 4 molecules per unit cell)
B-O Bond Length	1.35 – 1.38 Å
O...O Dimer Distance	2.70 – 2.80 Å (Strong Hydrogen Bond)
Pi-Stacking Distance	3.40 – 3.60 Å (Centroid to Centroid)

References

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 - Source: ACS Public
 - URL:[[Link](#)]
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 - Source: PMC / NIH.
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Sources

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